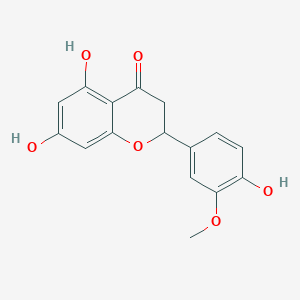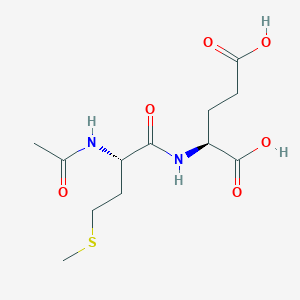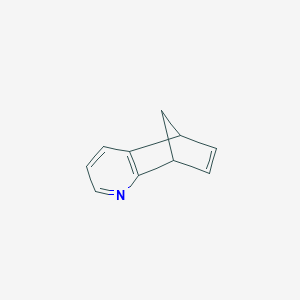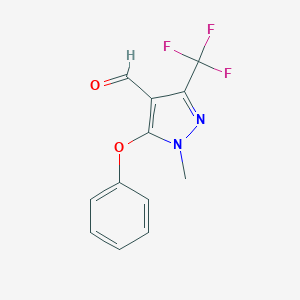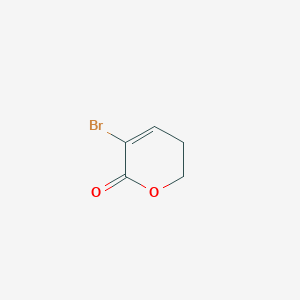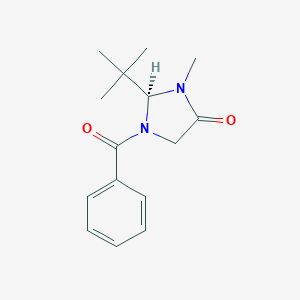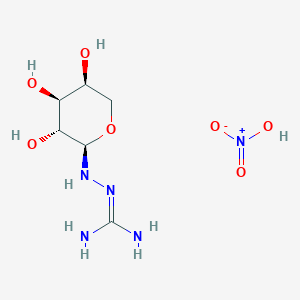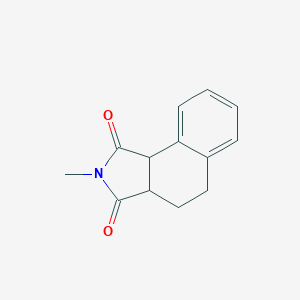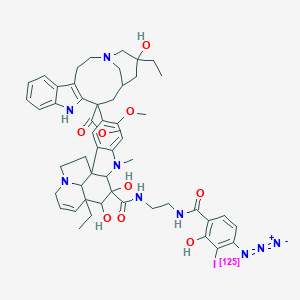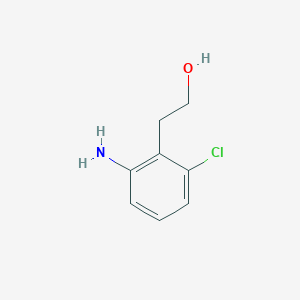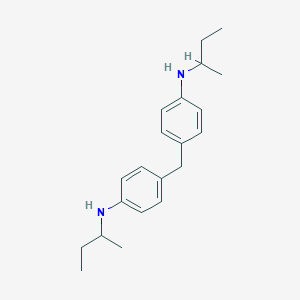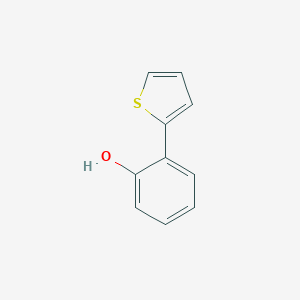
2-(Thiophen-2-yl)phenol
Overview
Description
2-(Thiophen-2-yl)phenol (2-TTP) is an organosulfur compound with a thiophene ring and a phenolic group. It is a white crystalline solid with a characteristic odor. 2-TTP has been studied for its potential applications in the fields of medicine, agriculture, and industry due to its unique properties.
Scientific Research Applications
Enzyme Immobilization and Biosensors : 2-(Thiophen-2-yl)phenol is suitable for enzyme immobilization in poly(2-thiophen-3-yl-alkyl ester) derivatives. These can be used in biosensors for determining phenolic compounds, as discussed in the study "Immobilization of Tyrosinase in Poly(2-thiophen-3-yl-alkyl ester) Derivatives" by Camurlu, Kayahan, and Toppare (2008) (Camurlu et al., 2008).
Electrochemical Sensors and Photovoltaic Devices : 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, a novel electroactive phenol-based polymer, has potential applications in electrochemical sensors and photovoltaic devices. This is detailed in Kaya and Aydın's study, "A new approach for synthesis of electroactive phenol based polymer" (2012) (Kaya & Aydın, 2012).
Biologically Active Drug : The high antioxidant value of this compound suggests its potential as a biologically active drug, as indicated in Ulaş's "Experimental and Theoretical Studies" (2020) (Ulaş, 2020).
Antimicrobial and Antioxidant Activities : When combined with transition metal ions, this compound derivatives exhibit antimicrobial and antioxidant activities, as explored in the study "Synthesis, Characterization, Antimicrobial and Antioxidant Studies..." by Ravindranath (2021) (Ravindranath, 2021).
Formation of N-Heterocyclic Carbenes : The study "Formation of N-Heterocyclic Carbenes by Tautomerization of Mesomeric Betaines" by Liu et al. (2016) highlights how 2-(Imidazolium-1-yl)phenolates form N-heterocyclic carbenes, which can be trapped as thiones or palladium complexes (Liu et al., 2016).
Liquid Crystal Photoalignment : Prop-2-enoates from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid can effectively photoalign a commercial nematic liquid crystal, beneficial for LCDs, as per the study by Hegde et al., "Azo containing thiophene based prop-2-enoates for photoalignment of a nematic liquid crystal" (2013) (Hegde et al., 2013).
Safety and Hazards
2-(Thiophen-2-yl)phenol may cause irritation to the eyes, skin, and respiratory tract . It is recommended to avoid direct contact and to wear appropriate protective gloves and eye protection when using . Good ventilation conditions should be maintained during operation and inhalation of its vapors should be avoided .
Future Directions
Thiophene derivatives, including 2-(Thiophen-2-yl)phenol, have shown important pharmacological activities and find large application in material science . The results revealed in a study lay the foundation for the development of future RNase L-modulating small molecules with new scaffold and improved potency . Another study disclosed that this compound is a suitable chemical platform to develop tighter mPGES-1 inhibitors .
Mechanism of Action
Target of Action
The primary targets of 2-(Thiophen-2-yl)phenol are the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . These targets have been regarded as promising for the treatment of cancer . Additionally, the compound has shown high antibacterial activities against S. aureus ATCC 25923 , a dangerous pathogenic bacterium .
Mode of Action
This compound interacts with its targets, PI3K and mTOR, by inhibiting their activity . This inhibition leads to changes in the cellular processes controlled by these targets, particularly those related to cell growth and survival .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR pathway , which is crucial in regulating cell cycle progression, promoting cell survival, and inducing cell growth . By inhibiting PI3K and mTOR, this compound disrupts this pathway, leading to potential anti-tumor effects .
Pharmacokinetics
It has a predicted density of 1.235±0.06 g/cm³ , a melting point of 41-42 °C , and a boiling point of 291.5±15.0 °C . Its pKa is predicted to be 9.38±0.30 , indicating that it is weakly acidic . These properties may influence the compound’s bioavailability and its distribution within the body.
Result of Action
The inhibition of the PI3K/Akt/mTOR pathway by this compound can lead to the arrest of cell growth and the induction of apoptosis, particularly in cancer cells . This makes the compound a potential candidate for cancer therapy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, given its specific melting and boiling points . Additionally, its solubility in organic solvents and insolubility in water may impact its distribution in different bodily environments
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, a group to which 2-(Thiophen-2-yl)phenol belongs, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Cellular Effects
A series of substituted 2-(Thiophen-2-yl)-1,3,5-triazine derivatives have been synthesized as potential dual PI3Kα/mTOR inhibitors for cancer therapy . These compounds were evaluated for their IC50 values against three cancer cell lines (A549, MCF-7, and Hela), and most of them exhibited moderate to excellent anti-tumor activities .
Molecular Mechanism
It is known that the compound can be obtained by reacting phenol with 2-bromothiophene . In the reaction process, the substitution reaction of 2-bromothiophene and phenol is first promoted by a base to form this compound .
properties
IUPAC Name |
2-thiophen-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXFRPBULGVNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393695 | |
| Record name | 2-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106584-13-8 | |
| Record name | 2-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



